molecular formula C18H18N2O2 B6345017 1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264044-14-5

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345017
CAS No.: 1264044-14-5
M. Wt: 294.3 g/mol
InChI Key: WQEGTGSULWSLGZ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxylic acid group at the 3-position, a phenyl group at the 5-position, and a 2,3-dimethylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction between 2,3-dimethylphenylhydrazine and chalcone (a phenyl-substituted α,β-unsaturated ketone) under acidic or basic conditions can yield the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed. Continuous flow reactors and automated synthesis platforms can also be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases. Its derivatives may exhibit pharmacological activities that are beneficial in treating conditions such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with a phenyl group at the 1-position and a methyl group at the 3-position.

    3,5-Diphenyl-4,5-dihydro-1H-pyrazole: A pyrazole compound with phenyl groups at both the 3- and 5-positions.

    1-(2,3-Dimethylphenyl)-3-methyl-5-phenylpyrazole: A structurally similar compound with a methyl group at the 3-position instead of a carboxylic acid group.

Uniqueness

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a carboxylic acid group and a 2,3-dimethylphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-6-10-16(13(12)2)20-17(11-15(19-20)18(21)22)14-8-4-3-5-9-14/h3-10,17H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEGTGSULWSLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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